molecular formula C17H20N6O3S B14634769 formaldehyde;N-methylbenzenesulfonamide;6-phenyl-1,3,5-triazine-2,4-diamine CAS No. 54307-02-7

formaldehyde;N-methylbenzenesulfonamide;6-phenyl-1,3,5-triazine-2,4-diamine

Katalognummer: B14634769
CAS-Nummer: 54307-02-7
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: URFBEUNOEBZHSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine is a complex chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes benzenesulfonamide, formaldehyde, and 6-phenyl-1,3,5-triazine-2,4-diamine units. It is primarily used in industrial applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine involves several steps:

    Initial Reaction: The process begins with the reaction of benzenesulfonamide with formaldehyde under acidic or basic conditions to form a polymeric intermediate.

    Polymerization: The intermediate is then subjected to polymerization with 6-phenyl-1,3,5-triazine-2,4-diamine. This step typically requires a catalyst and controlled temperature conditions to ensure the formation of the desired polymer.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Polymerization: The compound can further polymerize with other monomers to form copolymers with enhanced properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted benzenesulfonamides, oxidized derivatives, and copolymers with tailored properties.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: The compound is used in the production of high-performance materials, coatings, and adhesives due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 1,3,5-triazine-2,4,6-triamine
  • 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde and ar-methylbenzenesulfonamide

Uniqueness

Benzenesulfonamide, ar-methyl-, polymer with formaldehyde and 6-phenyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of structural units, which impart specific properties such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials.

Eigenschaften

CAS-Nummer

54307-02-7

Molekularformel

C17H20N6O3S

Molekulargewicht

388.4 g/mol

IUPAC-Name

formaldehyde;N-methylbenzenesulfonamide;6-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H9N5.C7H9NO2S.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-8-11(9,10)7-5-3-2-4-6-7;1-2/h1-5H,(H4,10,11,12,13,14);2-6,8H,1H3;1H2

InChI-Schlüssel

URFBEUNOEBZHSG-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)C1=CC=CC=C1.C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N

Verwandte CAS-Nummern

54307-02-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.